N-(4-chlorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
"N-(4-chlorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide" is a thieno[3,2-d]pyrimidinone derivative characterized by a fused thiophene-pyrimidine core, a 7-phenyl substituent, and a 4-chlorobenzyl acetamide side chain. The structural complexity of the molecule allows for diverse interactions with biological targets, modulated by substituent variations on the benzyl group, heterocyclic core, and acetamide linkage.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S/c22-16-8-6-14(7-9-16)10-23-18(26)11-25-13-24-19-17(12-28-20(19)21(25)27)15-4-2-1-3-5-15/h1-9,12-13H,10-11H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKXOHIOWUOFKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(4-chlorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that belongs to the class of thieno[3,2-d]pyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of oncology and anti-inflammatory research. Its structure includes a thieno[3,2-d]pyrimidine core, which is known for various pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features several functional groups that may influence its biological activity:
- Thieno[3,2-d]pyrimidine core : Implicated in various biological interactions.
- Chlorobenzyl group : Enhances lipophilicity, potentially improving membrane permeability.
- Acetamide functional group : Contributes to the compound's pharmacological profile.
Anticancer Properties
Preliminary studies have indicated that this compound may exhibit significant anticancer properties. The compound is hypothesized to inhibit specific protein kinases involved in cancer progression, similar to other known kinase inhibitors.
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Inhibition of protein kinases; potential for tumor growth reduction. |
| Anti-inflammatory | Suppression of inflammatory markers in preliminary models. |
| Cytotoxicity | Induced cell death in various cancer cell lines. |
The exact mechanism of action for this compound remains under investigation. However, it is believed that the thieno[3,2-d]pyrimidine moiety plays a critical role in its interaction with cellular targets. Studies suggest that it may interfere with signaling pathways essential for cancer cell survival and proliferation.
Case Studies and Experimental Findings
-
In Vitro Studies :
- In vitro assays demonstrated that this compound significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells.
- The compound showed dose-dependent cytotoxic effects, indicating a potential therapeutic window for further development.
-
In Vivo Studies :
- Animal models treated with this compound exhibited reduced tumor sizes compared to control groups.
- Histological analyses revealed decreased proliferation markers in treated tissues.
Future Directions
The ongoing research on this compound focuses on:
- Mechanistic Studies : Further elucidating the pathways affected by this compound.
- Optimization of Structure : Modifying the chemical structure to enhance efficacy and reduce toxicity.
- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in human subjects.
Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds with similar thieno[3,2-d]pyrimidine structures exhibit significant antimicrobial properties. For instance, studies on related derivatives have demonstrated their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of specific substituents in the thieno[3,2-d]pyrimidine structure is crucial for enhancing antimicrobial activity.
| Compound Type | Activity | Key Findings |
|---|---|---|
| Thieno[3,2-d]pyrimidines | Antibacterial | Exhibited significant activity against E. coli and S. aureus with MIC values indicating strong potency. |
| Substituted derivatives | Antimycobacterial | Showed effectiveness against M. tuberculosis strains with low toxicity profiles. |
Anticancer Potential
N-(4-chlorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit specific protein kinases involved in cancer progression. The compound's structural characteristics suggest potential roles as kinase inhibitors, which are critical targets in cancer therapy.
Case Study: In Vitro Studies
In vitro assays have been conducted using cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The results indicated:
- IC50 Values : The compound demonstrated varying degrees of cytotoxicity with IC50 values ranging from 13.42 μg/mL to 67 μg/mL against different cell lines.
- Selectivity : Some derivatives showed higher selectivity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thieno[3,2-d]pyrimidin-4-one core undergoes nucleophilic substitution at the C-2 and C-7 positions. Key reactions include:
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 80°C, 12h | 3-(2-chloroethyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one derivatives | 68–72% |
| Aromatic amine coupling | Pd(OAc)₂, Xantphos, Cs₂CO₃, 100°C | C-7 aryl-substituted analogs with enhanced solubility | 55–60% |
The 4-chlorobenzyl group enhances electrophilicity at the pyrimidine ring, facilitating substitutions with amines, thiols, and alkoxides. Steric hindrance from the phenyl group at C-7 directs reactivity toward C-2.
Oxidation and Reduction Pathways
The compound’s sulfur-containing thieno ring and carbonyl groups participate in redox reactions:
Oxidation
-
Thiophene ring : Reacts with m-CPBA (meta-chloroperbenzoic acid) to form sulfoxide derivatives, altering electronic properties.
-
Amide group : Resistant to oxidation under mild conditions but degrades with strong oxidizers like KMnO₄.
Reduction
-
NaBH₄/CeCl₃ : Reduces the C-4 carbonyl to a hydroxyl group, yielding a dihydrothienopyrimidine analog.
-
Catalytic hydrogenation : Saturates the thiophene ring under H₂/Pd-C, modifying planarity and bioactivity.
Amide Hydrolysis and Functionalization
The acetamide linker undergoes hydrolysis and derivatization:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| 6M HCl | Reflux, 6h | Free amine intermediate | Precursor for urea/thiourea synthesis |
| CDI (Carbodiimide) | DCM, RT, 2h | Activated ester for peptide coupling | Bioconjugation studies |
Cross-Coupling Reactions
Palladium-catalyzed cross-couplings enable structural diversification:
-
Suzuki–Miyaura : Reacts with arylboronic acids at C-7 phenyl group (Pd(PPh₃)₄, K₂CO₃, 80°C).
-
Buchwald–Hartwig : Introduces amines at C-2 position (Pd₂(dba)₃, Xantphos, 100°C) .
Ring-Opening and Rearrangement
Under basic conditions (NaOH, EtOH), the thienopyrimidine ring opens to form thiophene-2,3-dicarboxamide derivatives. Acidic conditions (H₂SO₄) induce Fries-like rearrangements of the acetamide group.
Stability and Degradation
-
Thermal stability : Decomposes above 240°C via retro-Diels–Alder cleavage of the thienopyrimidine ring.
-
Photolysis : UV light (254 nm) degrades the 4-chlorobenzyl group to 4-hydroxybenzyl derivatives.
Reaction Optimization Insights
Industrial-scale synthesis employs:
-
Catalysts : Nano-palladium for efficient cross-couplings (TON > 1,000).
-
Purification : Recrystallization from ethanol/water (9:1) achieves >99% purity.
Comparison with Similar Compounds
Structural Analogues with Modified Benzyl Substituents
Substituents on the benzyl group critically influence physicochemical and pharmacological properties. Key analogues include:
Analysis :
- Chlorine Position : The 4-chlorobenzyl group in the target compound may offer better π-π stacking with hydrophobic enzyme pockets compared to the 2-chloro isomer .
- Fluorine and Methoxy Substitutions : Fluorine at the 7-position () enhances metabolic stability, while the 3-methoxy group increases lipophilicity, improving membrane permeability .
Core Heterocycle Modifications
Variations in the fused heterocyclic core significantly impact biological activity:
Analysis :
- Quinazolinone vs. Thienopyrimidinone: Quinazolinones () exhibit anti-inflammatory activity, while thienopyrimidinones (e.g., ) are more associated with anticancer effects, suggesting core-dependent target specificity .
Analysis :
- Thiophene vs. Phenyl : Thiophene-containing analogs () show explicit anti-breast cancer activity, likely due to sulfur’s electronic effects enhancing DNA intercalation or kinase inhibition . The target compound’s 7-phenyl group may prioritize hydrophobic interactions over electronic effects.
Q & A
Q. Key Factors Affecting Yield :
- pH Control : Alkaline conditions in substitution reactions minimize side products .
- Catalyst Selection : Iron powder in reduction steps improves efficiency compared to hydrogenation .
- Temperature : Condensation reactions require mild temperatures (40–60°C) to prevent decomposition .
Advanced: How can computational methods like quantum chemical calculations optimize the synthesis of this compound?
Methodological Answer :
Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states, enabling:
- Reaction Path Search : Identifying low-energy pathways for key steps like cyclization of the thieno-pyrimidinone core .
- Solvent Effects : Simulating solvent interactions to select polar aprotic solvents (e.g., DMF) that stabilize intermediates .
- Catalyst Design : Screening ligands or metal catalysts for condensation steps using molecular docking .
Case Study :
A study on similar pyrimidine derivatives used DFT to optimize the ring-closing step, reducing reaction time by 30% and improving yield from 45% to 68% .
Basic: What spectroscopic techniques are essential for characterizing this compound's structure?
Q. Methodological Answer :
- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbonyl groups (δ 165–170 ppm) .
- IR Spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹) .
- X-ray Crystallography : Resolves 3D structure, including dihedral angles between the thieno-pyrimidinone and chlorobenzyl groups .
Table 1 : Key Spectral Data for Structural Confirmation
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (DMSO-d6) | δ 4.2 (CH₂ of acetamide), δ 7.8 (pyrimidinone H) | |
| ¹³C NMR | δ 170 (C=O), δ 135 (C-Cl) | |
| X-ray | Bond length: C-Cl (1.73 Å), Torsion angle: 12° |
Advanced: How to resolve contradictions in biological activity data across different studies?
Methodological Answer :
Contradictions often arise from assay variability or impurity profiles. Strategies include:
- Purity Validation : Use HPLC-MS (≥95% purity) to rule out impurities affecting activity .
- Assay Standardization : Compare IC₅₀ values under identical conditions (e.g., ATP concentration in kinase assays) .
- Structural Analogues : Test derivatives (e.g., replacing 4-chlorobenzyl with 4-fluorobenzyl) to isolate pharmacophore contributions .
Example :
A study on a related acetamide showed that residual DMF (≥2%) in samples artificially inflated cytotoxicity by 20%. Repurification resolved discrepancies .
Advanced: What strategies are effective in designing derivatives with improved pharmacokinetic properties?
Q. Methodological Answer :
- Lipophilicity Modulation : Introduce trifluoromethyl groups to enhance metabolic stability (e.g., logP increased from 2.1 to 3.5) .
- Prodrug Approaches : Mask polar groups (e.g., acetamide) with ester linkages for better oral absorption .
- Crystallography-Driven Design : Optimize hydrogen-bonding networks using X-ray data to improve solubility .
Case Study :
A derivative with a 4-trifluoromethylbenzyl group showed 3-fold higher plasma half-life in rodent models compared to the parent compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
